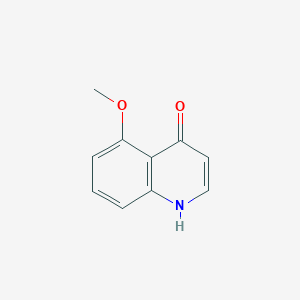

5-Methoxyquinolin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635122 | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-43-6 | |

| Record name | 5-Methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Methoxyquinolin 4 Ol

General Synthetic Routes for 5-Methoxyquinoline (B23529) Derivatives

The synthesis of the quinoline (B57606) scaffold can be broadly categorized into methods that construct the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring and those that functionalize a pre-formed quinoline core. mdpi.comresearchgate.net

Cyclization Reactions for Quinoline Nucleus Formation

A variety of classical named reactions are employed to construct the quinoline ring system from substituted anilines. wikipedia.orgvedantu.com These methods typically involve the reaction of an aniline (B41778) with a three-carbon component to form the pyridine ring.

Some of the most prominent cyclization reactions include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.compharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. vedantu.com

Combes Quinoline Synthesis: This reaction utilizes an aniline and a β-diketone to produce 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis: Anilines react with β-ketoesters in this synthesis. At lower temperatures, 4-quinolones are formed, while higher temperatures yield 2-quinolones. pharmaguideline.comorientjchem.org

Gould-Jacobs Reaction: This reaction starts with the condensation of an aniline with ethyl ethoxymethylenemalonate, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone. vedantu.compharmaguideline.com

These reactions, along with others like the Doebner-von Miller, Pfitzinger, and Camps quinoline syntheses, provide a versatile toolkit for accessing a wide range of quinoline derivatives. wikipedia.orgpharmaguideline.comwikipedia.org The choice of reaction often depends on the desired substitution pattern on the quinoline nucleus.

Nucleophilic Substitution Reactions in Quinoline Moiety

Once the quinoline nucleus is formed, its functionalization can be achieved through various reactions. Nucleophilic substitution is a key method for introducing substituents, particularly at the 2- and 4-positions of the quinoline ring. quimicaorganica.orgresearchgate.net These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net

Halogenated quinolines, especially those with halogens at the 2- and 4-positions, are common substrates for nucleophilic substitution. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org A variety of nucleophiles, including amines, alkoxides, and hydroxides, can displace the leaving group. uop.edu.pk For instance, 2-aminoquinolines can be formed by reacting quinoline with sodamide, and 2-hydroxyquinolines can be produced by reaction with potassium hydroxide (B78521) at high temperatures. uop.edu.pk

Specific Synthetic Approaches to 5-Methoxyquinolin-4-ol (B1323183) and its Analogs

The synthesis of the target compound, this compound, and its related structures often employs modifications of the general synthetic routes or involves multi-step sequences starting from appropriately substituted precursors.

Synthesis via 2-Bromo-5-methoxyaniline (B1269708) and Malonic Acid Cyclization

A documented approach to synthesizing quinolin-4-ol derivatives involves the cyclization of an intermediate formed from an aniline derivative and a malonic acid derivative. For instance, the reaction of 2-bromo-5-methoxyaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of trimethyl orthoacetate, followed by high-temperature cyclization in a solvent like Dowtherm A, can yield a 6-bromo-8-methoxyquinolin-4-ol. google.com While this specific example leads to a different isomer, the underlying principle of using a substituted aniline and a malonic acid derivative is a viable strategy. nih.gov The cyclization of N-arylaminomethylene malonates is a key step in the Gould-Jacobs reaction, leading to 4-hydroxyquinolines. wikipedia.org

A plausible synthetic route to this compound could involve the reaction of 3-methoxyaniline with a malonic ester derivative, followed by cyclization. The regioselectivity of the cyclization would be a critical factor in obtaining the desired 5-methoxy isomer.

Preparation from 7-Methoxyquinolin-4-ol as a Starting Material

While direct conversion of 7-methoxyquinolin-4-ol to this compound is not a straightforward or commonly reported transformation, the synthesis of various methoxy-substituted quinolin-4-ols has been described. For example, 6-methoxyquinolin-4-ol (B189883) and 7-methoxyquinolin-4-ol have been synthesized from the corresponding methoxyanilines. scholaris.ca The synthesis of this compound would similarly start from 3-methoxyaniline. scholaris.ca

O-Alkylation Reactions of 4-Hydroxyquinolines

The 4-hydroxyquinoline (B1666331) tautomer, 4-quinolone, can undergo O-alkylation to form 4-alkoxyquinolines. preprints.org This reaction is often performed using an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.comacs.org However, the ambident nucleophilic nature of 4-hydroxyquinolines can lead to a mixture of O- and N-alkylation products. mdpi.commdpi.com

The selectivity of O- versus N-alkylation can be controlled by the choice of reagents and reaction conditions. For instance, the use of silver salts like silver carbonate (Ag2CO3) can favor O-alkylation. mdpi.comresearchgate.net This is attributed to the interaction of the silver cation with the nitrogen atom, blocking it from alkylation and promoting the reaction at the oxygen atom. mdpi.com Cesium carbonate has also been used to facilitate the O-alkylation of 4-hydroxyquinolines. acs.org

Specifically for the synthesis of 4-alkoxy-8-hydroxyquinolines, a method has been reported that involves the selective protection of the 8-hydroxyl group with a tosyl group. After O-alkylation of the 4-hydroxyl group, the tosyl group can be hydrolytically removed to yield the desired product. scispace.com This strategy could potentially be adapted for the synthesis of 5-methoxy-8-hydroxyquinolin-4-ol, which could then be dehydroxylated at the 8-position if necessary.

| Precursor | Reagent(s) | Product | Reference(s) |

| 4-Hydroxy-2-quinolones | Alkyl iodides, Benzyl bromides, Allyl bromides, Ag2CO3 | 2,4-Dialkoxyquinolines | researchgate.net |

| 4-Hydroxyquinolines | 1,3-Dibromopropane, Cs2CO3, NaI | 4-(3-Bromopropoxy)quinolines | acs.org |

| 4,8-Dihydroxyquinoline | 1. TsCl, Pyridine 2. Alkylating agent, NaH 3. Hydrolysis | 4-Alkoxy-8-hydroxyquinolines | scispace.com |

| 2-Amino-4-hydroxyquinoline | Lower alkyl ester of an arylsulfonic acid or Lower alkyl halide (as sodium salt) | 2-Amino-4-alkoxyquinoline | google.com |

Palladium-Catalyzed Hydrogenation for Derivative Synthesis

Palladium-catalyzed hydrogenation is a pivotal method for modifying the quinoline core, often to produce saturated heterocyclic systems like tetrahydroquinolines, which are prevalent in biologically active compounds. This reduction process typically involves the use of palladium on a solid support, such as carbon (Pd/C), in the presence of hydrogen gas (H₂). masterorganicchemistry.commdpi.com The reaction converts C=C double bonds within the heterocyclic ring to single bonds. masterorganicchemistry.com For quinoline derivatives, this process can lead to the formation of 1,2,3,4-tetrahydroquinolines. rsc.org

The efficiency and selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions. For instance, palladium catalysts are known for their ability to catalyze the hydrogenation of C=C bonds in polyfunctional compounds with high chemoselectivity, often without affecting other functional groups like carbonyls or esters. researchgate.net In some synthetic sequences involving quinolin-4(1H)-ones, palladium-catalyzed hydrogenation has been used to reduce other unsaturated moieties attached to the quinoline scaffold, such as an alkyne group, to the corresponding alkane. nih.gov The choice of catalyst can be crucial; for example, while Pd/C is a common heterogeneous catalyst, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can also be employed for selective hydrogenations. masterorganicchemistry.com

Table 1: General Conditions for Palladium-Catalyzed Hydrogenation

| Parameter | Description | Common Examples |

|---|---|---|

| Catalyst | The metal catalyst used to facilitate the reaction. | Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni) |

| Hydrogen Source | The reagent that provides the hydrogen atoms for the reduction. | Hydrogen gas (H₂), Hantzsch ester |

| Solvent | The medium in which the reaction is carried out. | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) |

| Conditions | Temperature and pressure at which the reaction is performed. | Room temperature, elevated temperatures and pressures may be required for difficult reductions. masterorganicchemistry.com |

Derivatization Strategies for Enhancing Bioactivity

Derivatization of the this compound scaffold is a key strategy for modulating its biological properties. By introducing various functional groups and structural motifs, researchers can fine-tune the molecule's activity. nih.gov

Structural Optimization through Substituent Variation

Structural optimization by varying substituents on the quinoline ring is a common approach to enhance biological activity and explore structure-activity relationships (SAR). researchgate.net For quinoline derivatives, substitutions at different positions can have a significant impact on their potency and selectivity. For example, studies on quinolyl pyrazinamide (B1679903) analogs showed that methyl and methoxy (B1213986) substitutions at various positions of the quinoline ring were well-tolerated and, in some cases, led to good binding affinities to biological targets. nih.gov However, substitution at the C-7 position was found to be detrimental in some cases, possibly due to steric hindrance that disrupts the planarity of the molecule. nih.gov The introduction of different five-membered aromatic rings has also been explored to target specific pockets in proteins. acs.org The goal of such optimization is often to develop more potent and selective compounds. researchgate.net

Synthesis of Thiourea-Containing Quinoline Derivatives

The incorporation of a thiourea (B124793) moiety into the quinoline framework has been a successful strategy for generating compounds with significant biological activity. nih.gov Thiourea derivatives can be synthesized through the reaction of an appropriate amine with an isothiocyanate. mdpi.com This reaction is generally straightforward and allows for a high degree of structural diversity. mdpi.com For instance, a series of thiourea-containing compounds were synthesized from 6-methoxyquinoline (B18371) derivatives, with some showing potent antibacterial activity. nih.gov The thiourea group is known to be a strong hydrogen-bond donor, a property that can be crucial for interaction with biological targets. mdpi.com Research has shown that quinine-based thioureas can function as effective ion transporters. mdpi.com

Table 2: Examples of Thiourea-Containing Quinoline Derivatives

| Base Quinoline Structure | Reactant | Resulting Derivative Type |

|---|---|---|

| 6-methoxyquinolin-4-yl derivative | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolinylmethyl)thiourea nih.gov |

Formation of Ion-Pair Complexes with this compound Scaffolds

The formation of ion-pair complexes is another strategy to modify the properties of quinoline-based compounds. These complexes are formed through non-covalent interactions between a charged quinoline derivative and a suitable counter-ion. mdpi.comresearchgate.net A notable example is the synthesis of an ion-pair complex between a protonated 6-methoxyquinoline derivative (quinine) and the tetraphenylborate (B1193919) anion. mdpi.comresearchgate.net This reaction was carried out in water at room temperature, representing a green chemistry approach. researchgate.net The formation of such complexes is important for understanding the interactions between bioactive molecules and their receptors. researchgate.net Computational studies, including density functional theory (DFT), can be used to predict and visualize the ionic interactions that stabilize these complexes. researchgate.net

Incorporation into Fused Heterocyclic Systems

Fusing the quinoline ring system with other heterocyclic rings is a powerful method for creating novel, complex molecular architectures with potentially enhanced biological activities. The nomenclature for such systems follows specific rules, where the heterocyclic system is typically the base component. acdlabs.com Synthetic strategies to achieve this include the reaction of functionalized quinolines with binucleophilic reagents. For example, 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine has been used as a precursor to synthesize a series of 3-substituted derivatives by reacting it with various acid anhydrides. researchgate.net Another advanced method is the palladium-catalyzed intramolecular C-H arylation, which allows for the construction of fused ring structures from appropriately substituted amides. researchgate.net These reactions can lead to the formation of multiply fused heterocyclic compounds. researchgate.net

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic routes. walisongo.ac.id Mechanistic studies often involve a combination of experimental techniques and computational analysis. mt.com Key aspects of a mechanistic investigation include identifying all reactants and products, monitoring the reaction progress over time to determine kinetics, and identifying any intermediate compounds. walisongo.ac.idmt.com For example, in situ spectroscopic methods can provide real-time data on the concentrations of reactants, intermediates, and products, offering insights into the reaction pathway. mt.com While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided search results, the general principles of studying reaction mechanisms are well-established and applicable to this compound class. walisongo.ac.idmt.com

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for quinoline derivatives has increasingly focused on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches prioritize the use of less hazardous substances, alternative energy sources, and more efficient reaction protocols to minimize waste and energy consumption. While specific green chemistry studies on this compound are not extensively documented, the strategies applied to structurally similar quinolinols and other quinoline derivatives provide a strong indication of the sustainable synthetic routes that could be adapted for its production. Key green chemistry techniques applicable to quinoline synthesis include microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot procedures. mdpi.comresearchgate.netrsc.org

Traditional methods for synthesizing quinolines often involve harsh conditions, such as high temperatures, long reaction times, and the use of hazardous solvents and reagents. mdpi.com In contrast, green approaches offer significant advantages by improving reaction efficiency and reducing the environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netoatext.com This technique has been successfully employed in the synthesis of various quinoline derivatives. For instance, a fast and efficient microwave-assisted, one-pot procedure has been developed for the synthesis of ethyl-quinolon-4-one-3-carboxylates from substituted anilines and diethyl-ethoxymethylenmalonate. conicet.gov.ar This method highlights the potential for microwave assistance in the cyclization step leading to the quinolone core.

Another example is the Friedländer quinoline synthesis, a cornerstone for constructing the quinoline scaffold, which has been adapted to be more environmentally friendly using microwave irradiation in conjunction with a reusable solid acid catalyst, Nafion NR50, in ethanol. organic-chemistry.org This approach is atom-economic, operationally simple, and avoids the use of harsh, non-reusable acids. organic-chemistry.org

Table 1: Examples of Microwave-Assisted Synthesis of Quinolone Derivatives

| Starting Materials | Product Type | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Substituted anilines, Diethyl-ethoxymethylenmalonate | Ethyl-quinolon-4-one-3-carboxylates | None (neat) | 2-5 min | High | conicet.gov.ar |

| 2-Aminobenzophenones, Carbonyl compounds | Polysubstituted quinolines | Nafion NR50/Ethanol | 10-30 min | up to 98% | organic-chemistry.org |

| Aromatic aldehydes, Cyanoacetamide | α,β-unsaturated compounds | Sodium acetate (B1210297) (solvent-free) | 0.5-1 min | 81-99% | oatext.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to chemical effects. researchgate.net This technique has been successfully applied to the synthesis and modification of quinoline derivatives.

A notable example is the ultrasound-assisted O-alkylation of 6-methoxy-2-methylquinolin-4-ol, a compound structurally similar to this compound. mdpi.com In this study, the reaction was carried out in the presence of potassium carbonate as a base and DMF as the solvent, with sonication for just 15 minutes leading to good yields of the desired 4-alkoxy-6-methoxy-2-methylquinolines. mdpi.com This demonstrates the potential for ultrasound to facilitate key transformations in the synthesis of methoxyquinolinol derivatives efficiently and rapidly. mdpi.com

Table 2: Ultrasound-Assisted Synthesis of a 6-Methoxyquinolin-4-ol Derivative

| Reactant | Reagent | Base/Solvent | Method | Reaction Time | Yield (%) | Reference |

| 6-Methoxy-2-methylquinolin-4-ol | Benzyl bromides | K₂CO₃/DMF | Ultrasound | 15 min | 45-76% | mdpi.com |

One-Pot Synthesis

One-pot syntheses are highly desirable from a green chemistry perspective as they reduce the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. rsc.orgnih.gov Several one-pot strategies have been developed for the synthesis of quinolines.

The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is well-suited for one-pot procedures. A highly effective one-pot method involves the reduction of o-nitroarylcarbaldehydes with iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with a ketone or aldehyde to yield quinolines in high yields. rsc.orgnih.gov This approach uses inexpensive and less hazardous reagents. rsc.org

Furthermore, multicomponent reactions (MCRs) that assemble complex molecules from three or more starting materials in a single step are inherently green. A one-pot, three-component synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ols has been demonstrated in water, an environmentally benign solvent, at room temperature. organic-chemistry.org While not a quinoline synthesis, this highlights the power of MCRs in water to produce functionalized heterocycles, a strategy that could potentially be adapted for quinolinol synthesis.

The principles of pot, atom, and step economy (PASE) are central to these green approaches, aiming to maximize the incorporation of starting material atoms into the final product while minimizing the number of synthetic steps and reaction vessels. mdpi.com

Iii. Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 Methoxyquinolin 4 Ol Analogs

Elucidation of Key Structural Features for Biological Activity

The specific arrangement and nature of functional groups on the quinoline (B57606) scaffold are paramount in defining the pharmacological profile of its analogs.

The hydroxyl (-OH) group at the C-4 position of the quinoline ring is a crucial feature for the biological activity of many analogs. mdpi.comontosight.ai Research has shown that this group is often essential for the compound's therapeutic effects. For instance, in the context of antiviral activity, 4-hydroxyquinoline-3-carboxamides have demonstrated potent inhibition of various herpesvirus polymerases. nih.gov The activity of these compounds is strongly correlated with the presence of the 4-hydroxyl group, which is believed to be involved in binding to the viral polymerase. nih.gov

Furthermore, the replacement of this hydroxyl group with a methyl group has been shown to result in a complete loss of antioxidant activity in certain 4-hydroxy-2-quinolinone derivatives, underscoring its critical role. mdpi.com The 4-OH group, often in conjunction with an adjacent carbonyl or carboxyl group, can act as a metal-binding pharmacophore, chelating essential metal ions in the active sites of enzymes like HIV-1 integrase. thieme-connect.com This chelation ability is a key mechanism for the inhibitory action of these compounds. The presence of the hydroxyl group also adds to the molecule's reactivity and potential for forming hydrogen bonds within receptor binding sites. ontosight.aichemrxiv.org

Modifications at positions 2, 4, and 7 of the quinoline nucleus significantly modulate the biological activity of its derivatives.

Position 2: Substituents at the C-2 position have a pronounced influence on activity. nih.gov For example, in a series of 4-phenylquinolines with potential antidepressant activity, the nature of the side chain at position 2 affects potency. nih.gov While 2-thia derivatives were found to be inactive, replacing an open side chain with piperazine (B1678402) or substituted piperazines led to compounds with higher potency. nih.gov In the context of antimalarial activity, the introduction of an electron-donating methoxy (B1213986) group (OCH3) at position 2 enhanced activity, whereas an electron-withdrawing chlorine (Cl) atom led to a loss of activity. rsc.org For anticancer agents, alkyl groups at position 2 have been found to be more advantageous than aryl groups. nih.gov

Position 4: The introduction of substituents at the C-4 position can enhance the potency of quinoline-based compounds against cancer cells. orientjchem.org For instance, in the development of antimalarial drugs, the addition of a methyl group at position 4 has been shown to have a favorable impact on curative activity. nih.gov In some series, 4-aminoquinoline (B48711) derivatives with bi-aryl substitutions at the 7-position showed the highest potency. biointerfaceresearch.com

Position 7: The C-7 position is a versatile site for modification that significantly enhances antimicrobial and antitumor properties. mdpi.com For anticancer activity, the presence of a hydroxyl or methoxy group at this position can improve a compound's efficacy. orientjchem.org In the development of antibacterial quinolones, the substituent at C-7 is directly involved in the interaction with the DNA-topoisomerase II complex, and the introduction of aromatic rings at this position can improve antitumor properties. mdpi.com Studies on 4-hydroxyquinoline-3-carboxylic acids have explored various ether-linked substituents at position 7, showing that these modifications influence inhibitory specificity against different enzymes. nih.gov

The following table summarizes the influence of substituents at these key positions on biological activity.

Interactive Data Table: Effect of Substituents on Biological Activity| Position | Substituent Type | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|---|

| 2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups. | Quinolin-4-ones | nih.gov |

| 2 | Piperazine/Substituted Piperazines | More potent antidepressant activity compared to open side chains. | 4-Phenylquinolines | nih.gov |

| 2 | Methoxy (electron-donating) | Enhanced antimalarial activity. | Quinoline-imidazole hybrids | rsc.org |

| 2 | Chlorine (electron-withdrawing) | Loss of antimalarial activity. | Quinoline-imidazole hybrids | rsc.org |

| 4 | Introduction of a substituent | Enhanced potency against cancer cells. | Quinoline derivatives | orientjchem.org |

| 4 | Methyl group | Favorable impact on antimalarial curative activity. | 8-Aminoquinolines | nih.gov |

| 7 | Hydroxyl or Methoxy group | Improved antitumor activity. | Quinoline-based anticancer drugs | orientjchem.org |

| 7 | Aromatic rings | Improved antitumor properties. | Quinolin-4-ones | mdpi.com |

| 7 | Bi-aryl groups | Most potent antimalarial activity. | 4-Aminoquinolines | biointerfaceresearch.com |

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. It determines the ability of a compound to passively diffuse across biological membranes. nih.gov For quinoline derivatives, lipophilicity plays a significant role in their inhibitory capacity.

An increase in lipophilicity can enhance cellular uptake and improve binding affinity to hydrophobic pockets within target receptors. orientjchem.org For instance, halogenated quinoline derivatives with good lipophilicity (logP values of 4.33 and 3.84) are considered to have good membrane permeability, which is crucial for drugs targeting the central nervous system. acs.org However, the relationship is not always linear. In some cases, a quasi-parabolic relationship is observed, where activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. nih.gov This can be due to poor solubility or non-specific binding.

In a study of quinoline-1,4-quinone hybrids, it was found that the introduction of a nitrogen atom into the structure generally reduces lipophilicity. nih.gov For a series of substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acid, lipophilicity was considered a secondary parameter for good activity, suggesting that other factors like electronic properties and molecular shape also play a primary role. sciforum.net Therefore, balancing lipophilicity is a key strategy in the design of quinoline-based inhibitors.

Influence of Substituents at Positions 2, 4, and 7 on Quinoline Nucleus

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

In the study of quinoline derivatives, QSAR models are developed by calculating various molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic features. nih.gov These descriptors are then correlated with experimental biological data (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov

For example, a 3D-QSAR study on substituted quinoline derivatives as human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors was used to predict the inhibitory activity of newly designed compounds, leading to the synthesis and identification of potent lead molecules. nih.gov In another study on 4-hydroxyquinoline-3-carboxylic acids, correlation analysis of inhibition data for various dehydrogenase enzymes allowed for a quantitative comparison of their binding sites. nih.gov QSAR models require careful validation to ensure their reliability and predictive power. nih.gov

Computational Approaches in SAR Studies

Modern drug discovery heavily relies on computational methods to complement experimental research, providing detailed insights into the molecular interactions that govern biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com This method is widely used to study quinoline derivatives by docking them into the binding sites of target proteins. nih.govnih.gov Docking studies can help rationalize observed structure-activity relationships and predict the binding modes of new compounds. For instance, docking has been used to show how 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives might chelate Mg2+ ions in the active site of HIV-1 integrase. thieme-connect.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. mdpi.comnih.gov Starting from a docked pose, MD simulations can assess the stability of the protein-ligand complex, revealing key intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov These simulations analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the conformational stability and flexibility of the complex. acs.org By calculating binding free energies, MD simulations can help identify promising drug candidates from a series of derivatives. nih.gov

Prediction and Visualization of Ionic Interactions

Stereochemical Considerations in Biological Activity

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as interactions with chiral biological targets like enzymes and receptors are often stereospecific. nih.govmdpi.com When a chiral center is present in a molecule, the resulting enantiomers can exhibit significantly different pharmacological properties. nih.gov This principle is highly relevant for quinoline derivatives, many of which are chiral and demonstrate stereoselective bioactivity. nih.govmdpi.com

Research into chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has shown that individual enantiomers can have vastly different effects on cancer cell lines. nih.gov For instance, after testing racemic mixtures, pure enantiomers of the most active compounds were synthesized and evaluated. nih.gov The study revealed that for one derivative, the (R)-enantiomer was significantly more potent in its antiproliferative effects than the (S)-enantiomer, highlighting how stereochemistry can dramatically impact the biological effect. nih.gov In another case involving imidazole (B134444) derivatives, remarkable differences were observed between enantiomers, with the (R)-form being the most effective and the (S)-form being the least active. mdpi.com

A prominent example of stereochemistry influencing activity in the quinoline class is the case of quinine (B1679958) and quinidine (B1679956). These compounds are diastereomers, and their structural differences lead to distinct biological activities. plos.org A computational study investigating their potential as inhibitors of aldo-keto reductase isozymes (AKR1B1 and AKR1B10) found that quinidine was more selective towards AKR1B1, while quinine showed better inhibition of AKR1B10. plos.org These findings underscore the importance of considering the three-dimensional arrangement of atoms when developing new therapeutic agents based on the quinoline scaffold. nih.govmdpi.com

Table 3: Comparison of Biological Activity of Chiral Tetrahydroquinoline Analogs

| Compound | Stereochemistry | Biological Effect |

|---|---|---|

| Amine Derivative 5a | (R)-enantiomer | Most active compound, affects cell cycle and induces mitochondrial depolarization. nih.gov |

| Amine Derivative 5a | (S)-enantiomer | Less active compared to the (R)-enantiomer. nih.gov |

| Imidazole Derivative 28 | (R)-enantiomer | Most effective antiproliferative activity. mdpi.com |

Iv. Biological Activities and Pharmacological Investigations of 5 Methoxyquinolin 4 Ol and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 5-Methoxyquinolin-4-ol (B1323183) have emerged as a promising class of compounds in the development of novel anticancer agents. nih.gov Their therapeutic potential is attributed to their ability to interfere with key cellular processes involved in cancer progression, including the activity of crucial enzymes and the proliferation of tumor cells.

Inhibition of Enhancer of Zeste Homologue 2 (EZH2)

A significant mechanism through which 5-methoxyquinoline (B23529) derivatives exert their anticancer effects is by inhibiting the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancer. nih.gov

Structure-activity relationship (SAR) studies have led to the discovery of potent EZH2 inhibitors derived from the 5-methoxyquinoline scaffold. nih.gov For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, also known as compound 5k , has been identified as a particularly active inhibitor in enzymatic assays. nih.gov

Initial screening of a related compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, revealed a half-maximal inhibitory concentration (IC50) of 28 μM against EZH2. nih.gov Through structural optimization, compound 5k was developed, which demonstrated a significantly improved IC50 value of 1.2 μM in enzymatic assays. nih.gov This highlights the potential for further refinement of this chemical series to yield even more potent EZH2 inhibitors.

| Compound | Description | IC50 (µM) |

|---|---|---|

| Initial Compound | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 |

| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 |

The inhibitory effects of these compounds have been further evaluated at the cellular level. Compound 5k exhibited notable cellular potency against the HCT15 colon cancer cell line and the MDA-MB-231 breast cancer cell line. nih.gov

The IC50 values for compound 5k were determined to be 5.6 μM in HCT15 cells and 2.45 μM in MDA-MB-231 cells. nih.gov These findings indicate that the enzymatic inhibition of EZH2 by this compound translates into effective anti-proliferative activity in cancer cells. The more than 20-fold increase in both enzymatic and cellular activity for compound 5k compared to the initial lead compound underscores the success of the structural optimization efforts. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT15 | Colon Cancer | 5.6 |

| MDA-MB-231 | Breast Cancer | 2.45 |

A key downstream effect of EZH2 inhibition is the reduction of global H3K27me3 levels, which is the trimethylation of histone H3 at lysine (B10760008) 27. This epigenetic mark is crucial for gene silencing, and its reduction can lead to the re-expression of tumor suppressor genes. The potent EZH2 inhibitor 5k has been shown to effectively decrease the global levels of H3K27me3 within cells, confirming its mechanism of action. nih.gov

Cellular Potency in Tumor Cell Lines (e.g., HCT15, MDA-MB-231)

Protein Tyrosine Kinase (PTK) Inhibition

In addition to EZH2, derivatives of this compound have been investigated for their potential to inhibit protein tyrosine kinases (PTKs). PTKs are a large family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of PTK activity is a common feature of many cancers, making them an important therapeutic target. While the broader class of quinoline (B57606) analogs has been recognized for its PTK inhibitory activity, specific and detailed research on this compound's direct inhibition of a wide range of PTKs is an area of ongoing investigation. rsc.org

Cytotoxic Effects Against Cancer Cell Lines

The anticancer potential of 5-methoxyquinoline derivatives is further supported by their cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov For example, novel 5,6,7-trimethoxy quinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human cancer cell lines, including MCF-7 (breast adenocarcinoma), A2780 (ovarian carcinoma), and their respective multidrug-resistant sublines. nih.gov

Specifically, compounds with N-aryl substitutions at the 4-position of the quinoline ring, such as those bearing N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups, demonstrated significant cytotoxic activity. nih.gov These derivatives exhibited IC50 values ranging from 5.02 to 35.75 μM against the tested cancer cell lines. nih.gov This suggests that the nature of the substituent at this position plays a crucial role in the cytotoxic potency of these compounds. nih.gov

| Compound | Substitution at position 4 | Cancer Cell Line | IC50 Range (µM) |

|---|---|---|---|

| 7e | N-(4-benzoyl phenyl) | MCF-7, A2780, and resistant sublines | 5.02 - 35.75 |

| 7f | N-(4-phenoxyphenyl) |

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govresearchgate.net The ability to induce apoptosis in cancer cells is therefore a key objective in the development of new anticancer therapies. nih.gov Several derivatives of quinoline have demonstrated the capacity to trigger this process through various cellular mechanisms.

One notable mechanism involves the activation of caspase cascades. For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. nih.gov This dual activation suggests that PQ1 engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. nih.gov The intrinsic pathway is further supported by observations that PQ1 can increase the expression of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria. nih.gov

Another significant target for quinoline derivatives is the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway. The antimalarial drug quinacrine (B1676205), a quinoline derivative, has been found to enhance apoptosis by acting as an agonistic ligand for the Death Receptor 5 (DR5), a key receptor in the TRAIL pathway. nih.govnih.gov Quinacrine facilitates the formation of a stable complex between TRAIL and DR5, amplifying the apoptotic signal. nih.govnih.gov This action is complemented by the involvement of the mitochondrial intrinsic pathway, as evidenced by the activation of caspases-3, -8, and -9, and the release of cytochrome c. nih.govnih.gov

Furthermore, some quinoline derivatives can induce apoptosis by disrupting lysosomal function. A series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives have been shown to induce autophagy that leads to a disruption in its propagation, ultimately triggering apoptosis through caspase-9 activation and PARP cleavage. oncotarget.com These compounds increase lysosome membrane permeability, leading to impaired lysosomal function and subsequent cell death. oncotarget.com

The anticancer potential of quinoline derivatives is also linked to their ability to induce the production of reactive oxygen species (ROS). The novel synthetic quinoline derivative DFIQ, for example, induces apoptosis in non-small cell lung cancer (NSCLC) cells by causing an accumulation of superoxide (B77818) radicals. mdpi.com This ROS-dependent mechanism contributes to DNA damage and the cleavage of apoptotic proteins. mdpi.com Similarly, certain 4-imidazolidinone derivatives trigger ROS-dependent apoptosis in colorectal cancer cells by activating the JNK pathway, which in turn activates the caspase cascade. mdpi.com

Some tetrahydroquinolinone derivatives have also been found to induce apoptosis through both intrinsic and extrinsic pathways in lung cancer cells, highlighting the diverse mechanisms by which quinoline-based compounds can exert their anticancer effects. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, another critical mechanism through which this compound and its derivatives exert their anticancer effects is by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication, and its proper regulation is crucial for normal cell growth. Cancer cells often exhibit uncontrolled proliferation due to a dysregulated cell cycle. Therefore, compounds that can halt the cell cycle at specific checkpoints are valuable as potential anticancer agents.

Several quinoline derivatives have been shown to interfere with the cell cycle in cancer cells. For instance, quinacrine, a well-known quinoline-based antimalarial drug, has been reported to arrest the cell cycle in the S-phase. nih.gov This effect is attributed to its ability to inhibit topoisomerase activity and induce the expression of p53 and p21, which are key regulators of the cell cycle. nih.gov

Furthermore, quinoline-based thiazolidinone derivatives have demonstrated the ability to cause cell cycle arrest at the G2 and S phases in colon cancer cells. nih.gov This arrest is a significant contributor to their cytotoxic effects. Similarly, certain tetrahydroquinolinone derivatives have been found to induce cell cycle arrest at the G2/M phase in lung cancer cell lines, ultimately leading to apoptotic cell death. nih.gov

In vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the in vivo efficacy and potential toxicities of new therapeutic agents. aacrjournals.org Several derivatives of this compound have been investigated in such models, demonstrating their potential to inhibit tumor growth in a living organism.

One notable example is the quinoline derivative quinacrine (QC). In a mouse xenograft model, the co-administration of QC with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) was shown to increase the expression of the death receptor DR5 and significantly reduce tumor size. nih.gov This in vivo study corroborated in vitro findings and highlighted the synergistic potential of combining QC with other anticancer agents. nih.gov

Another novel synthetic quinoline derivative, DFIQ, has also been evaluated in an in vivo zebrafish xenograft model. mdpi.com The study demonstrated that DFIQ could effectively induce cell death in this model, providing early evidence of its potential anticancer activity in a living system. mdpi.com

Furthermore, studies on HCT116 p53-null tumor xenografts in athymic nude mice have shown that quinacrine can suppress tumor growth without causing significant weight loss in the animals, suggesting a favorable safety profile at effective doses. aacrjournals.org

The table below summarizes the in vivo efficacy of selected quinoline derivatives in xenograft models.

Table 1: In vivo Efficacy of Quinoline Derivatives in Xenograft Models

| Compound/Treatment | Xenograft Model | Key Findings |

|---|---|---|

| Quinacrine (QC) + TRAIL | Mouse Xenograft | Increased DR5 expression and reduced tumor size. nih.gov |

| DFIQ | Zebrafish Xenograft | Induced cell death. mdpi.com |

| Quinacrine | HCT116 p53-/- Tumor Xenograft | Suppressed tumor growth without significant toxicity. aacrjournals.org |

These in vivo studies provide crucial evidence for the anticancer potential of this compound derivatives and support their further development as therapeutic agents.

Antimicrobial and Antibacterial Activities

Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties, making them promising candidates for the development of new anti-infective agents. These compounds have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as clinically important resistant strains.

Activity Against Gram-Positive and Gram-Negative Bacteria

Several studies have highlighted the broad-spectrum antibacterial activity of this compound derivatives. For instance, novel 4-aminoquinolines substituted with a hydroxy- or methoxy-group at the 5- and 6-positions have exhibited slight antibacterial activity against both Gram-positive and Gram-negative bacteria. oncotarget.com

More specifically, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. scispace.com One derivative, in particular, demonstrated significant efficacy against E. coli (a Gram-negative bacterium) and C. albicans (a fungus), with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively. scispace.com

Another study focused on quinoline-based thiazolidinone derivatives, which exhibited potent activity. nih.gov The table below provides a summary of the antibacterial activity of selected derivatives.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Class | Target Organism(s) | Activity/MIC |

|---|---|---|

| 4-Aminoquinolines | Gram-positive and Gram-negative bacteria | Slight antibacterial activity. oncotarget.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | E. coli | MIC = 7.812 µg/mL. scispace.com |

| C. albicans | MIC = 31.125 µg/mL. scispace.com |

These findings underscore the potential of this compound derivatives as a source for the development of new broad-spectrum antimicrobial agents.

Bacteriostatic Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital-acquired infections and is notoriously difficult to treat due to its resistance to multiple antibiotics. The discovery of new agents with activity against MRSA is a critical area of research.

Derivatives of this compound have shown promise in this regard. A study on thiourea-containing compounds identified a derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, which exhibited bacteriostatic activity against MRSA. nih.gov The activity of this compound was found to be comparable to that of vancomycin, a standard antibiotic used for MRSA infections. nih.gov

Furthermore, a series of 6-Bromoquinolin-4-ol derivatives were investigated for their potential against MRSA. mdpi.com One of these derivatives showed a minimum inhibitory concentration (MIC) of 3.125 mg/mL and a minimum bactericidal concentration (MBC) of 6.5 mg/mL against MRSA. mdpi.com

The table below summarizes the anti-MRSA activity of these derivatives.

Table 3: Anti-MRSA Activity of this compound Derivatives

| Compound | Activity | MIC | MBC |

|---|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea | Bacteriostatic, comparable to vancomycin. nih.gov | Not specified | Not specified |

| 6-Bromoquinolin-4-ol derivative (3e) | Bacteriostatic and bactericidal. mdpi.com | 3.125 mg/mL | 6.5 mg/mL |

These results indicate that derivatives of this compound could be a valuable scaffold for the development of new antibiotics to combat MRSA infections.

Activity Against Mycobacterium tuberculosis Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of multidrug-resistant (MDR) strains necessitates the discovery of new anti-TB drugs. Quinoline-based compounds have historically played a significant role in the treatment of mycobacterial diseases.

Research into 2-(Quinolin-4-yloxy)acetamides has identified several derivatives with potent activity against M. tuberculosis. For instance, the 2,4-dimethoxy derivative exhibited a minimum inhibitory concentration (MIC) of 0.15 μM. Another derivative, with a 4-bromo substitution, showed even greater potency with an MIC of 0.10 μM. The most active compound in this series was found to have an MIC of 0.05 μM, which is significantly more potent than the first-line anti-TB drug isoniazid.

Furthermore, a study on cloxyquin (5-chloroquinolin-8-ol) demonstrated its good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against 150 clinical isolates of M. tuberculosis, including multidrug-resistant strains.

The table below presents the anti-tuberculosis activity of selected quinoline derivatives.

Table 4: Anti-Mycobacterium tuberculosis Activity of Quinoline Derivatives

| Compound/Derivative | Strain(s) | MIC |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide (2,4-dimethoxy derivative) | M. tuberculosis H37Rv | 0.15 μM. |

| 2-(Quinolin-4-yloxy)acetamide (4-bromo derivative) | M. tuberculosis H37Rv | 0.10 μM. |

| 2-(Quinolin-4-yloxy)acetamide (most active in series) | M. tuberculosis H37Rv | 0.05 μM. |

| Cloxyquin (5-chloroquinolin-8-ol) | 150 clinical isolates of M. tuberculosis | 0.062 to 0.25 μg/ml. |

These findings highlight the potential of this compound and its derivatives as a promising foundation for the development of novel and effective treatments for tuberculosis.

Mechanism of Action against Pathogens (e.g., heme detoxification pathway for malaria)

The antimalarial activity of quinoline-based compounds is a cornerstone of malaria chemotherapy. A primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification process. nih.gov Inside the host erythrocyte, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. nih.govresearchgate.net

Quinoline derivatives are believed to interfere with this critical detoxification pathway. nih.govresearchgate.net These compounds can form a complex with heme, and this drug-heme complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. nih.gov This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death. researchgate.net The interaction between quinoline derivatives and hematin (B1673048) (the monomeric form of heme) is crucial for this inhibitory activity. researchgate.netnih.gov

While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for its likely mechanism of action. For instance, a study on 1-(6-methoxyquinolin-4-yl)propan-1-ol, a compound with a similar methoxy-substituted quinoline core, highlighted the importance of the hydroxyl group and the quinoline nitrogen in forming a non-covalent complex with heme, which is essential for its antimalarial activity. nih.gov This suggests that the 4-hydroxyl and the quinoline nitrogen of this compound would be critical for its interaction with heme and subsequent inhibition of hemozoin formation. The effectiveness of various quinoline analogs in binding to the heme polymer and disrupting its formation correlates with their antimalarial potency. nih.gov

Enzyme Inhibition Studies (Beyond EZH2)

The structural features of the this compound scaffold make it a versatile candidate for interacting with the active sites of various enzymes, leading to their inhibition. Extensive research has been conducted on quinoline derivatives as inhibitors of a wide range of enzymes, including kinases, cholinesterases, and carbohydrate-hydrolyzing enzymes.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govresearchgate.net Consequently, kinase inhibitors are a major focus of drug discovery. nih.govresearchgate.net Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved for clinical use. nih.govresearchgate.net

Derivatives of the quinoline scaffold have been shown to inhibit a variety of kinases, including tyrosine kinases, RAF kinases, and others involved in cancer progression. researchgate.netbohrium.comarabjchem.org For example, a review of quinoline-based kinase inhibitors highlighted numerous derivatives with potent inhibitory activity against kinases such as EGFR, Src, and RET. researchgate.net The specific substitutions on the quinoline ring are crucial in determining the target kinase and the potency of inhibition. researchgate.net

While specific kinase inhibition data for this compound is not extensively documented in publicly available literature, the broader research on quinoline derivatives suggests its potential as a kinase inhibitor. For instance, a study on Rho-kinase-II inhibitors identified 1-(((6-methoxyquinolin-4-yl)methyl)amino)butan-2-ol as a potent inhibitor. nih.gov This indicates that the methoxyquinolin core can be a key component of kinase-inhibiting compounds.

Table 1: Examples of Kinase Inhibition by Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the scaffold as a kinase inhibitor. Data for this compound is not specifically available.

| Derivative Class | Target Kinase | IC₅₀ | Reference |

| 4-Anilino-6,7-disubstituted-quinoline-3-carboxamides | CSF-1R | 19 nM | researchgate.net |

| 6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitriles | Src | 35 nM | researchgate.net |

| 4-(3-Hydroxyanilino)-quinoline derivatives | RET | Ki = 3 nM | researchgate.net |

| 1-(((6-Methoxyquinolin-4-yl)methyl)amino)butan-2-ol | Rho-kinase-II | 8.02 nM | nih.gov |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of cholinergic neurotransmission. nih.gov Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. umsha.ac.ir While AChE has been the primary target, BChE is also recognized as a valid therapeutic target, particularly in later stages of the disease. mdpi.com

Several studies have reported the potential of quinoline derivatives as BuChE inhibitors. nih.govresearchgate.netarabjchem.org For instance, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. umsha.ac.ir One of the most potent compounds, with a methoxy (B1213986) group on a phenyl ring, exhibited significant BuChE inhibition with an IC₅₀ value of 1.00 µM. umsha.ac.ir Molecular docking studies revealed that the methoxy group played a crucial role in the interaction with the peripheral anionic site (PAS) of the enzyme. umsha.ac.ir Another study on quinoline-ferulic acid hybrids identified a compound as a potent BChE inhibitor with an IC₅₀ of 0.10 µM. arabjchem.org

Table 2: Butyrylcholinesterase (BuChE) Inhibition by Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the scaffold as a BuChE inhibitor. Data for this compound is not specifically available.

| Derivative | IC₅₀ (µM) for BuChE | Reference |

| 2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 1.00 ± 0.07 | umsha.ac.ir |

| Quinoline-ferulic acid hybrid (26b) | 0.10 ± 0.01 | arabjchem.org |

| 4-Methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | 0.0680 ± 0.0014 | mdpi.com |

| 1,3,5-Triazine-quinoline derivative (5g) | 0.046 | researchgate.net |

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govnih.gov Natural products have been a rich source of inhibitors for these enzymes. researchgate.net

Recent research has focused on quinoline-based compounds as potential inhibitors of α-glucosidase and α-amylase. nih.govnih.govtandfonline.commdpi.com A study on quinoline–1,3,4-oxadiazole conjugates reported significant α-glucosidase inhibition, with one compound exhibiting an IC₅₀ of 15.85 µM, which was more potent than the standard drug acarbose. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, suggesting the compounds bind to an allosteric site on the enzyme. nih.gov Another study on 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues found potent dual inhibitors of α-amylase and α-glucosidase, with IC₅₀ values in the low micromolar range. tandfonline.com

Table 3: α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the scaffold as an inhibitor of these enzymes. Data for this compound is not specifically available.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| 7-Quinolinyl-1,3,4-thiadiazole-2-amine analogue (3) | α-Amylase | 0.80 ± 0.05 | tandfonline.com |

| 7-Quinolinyl-1,3,4-thiadiazole-2-amine analogue (3) | α-Glucosidase | 1.20 ± 0.10 | tandfonline.com |

| Quinoline–1,3,4-oxadiazole conjugate (4i) | α-Glucosidase | 15.85 | nih.gov |

| Quinoline-1,2,3-triazole congener (12k) | α-Glucosidase | 22.47 | nih.gov |

| Quinoline and isoindoline (B1297411) conjugate (7d) | α-Glucosidase | 0.07 | mdpi.com |

| Quinoline and isoindoline conjugate (7d) | α-Amylase | 0.21 | mdpi.com |

Molecular docking and other in-silico methods are valuable tools for understanding the binding modes of inhibitors within the active sites of enzymes. frontiersin.orgnih.gov For quinoline derivatives, these studies have provided insights into the specific interactions that contribute to their inhibitory activity.

In the context of kinase inhibition, docking studies have shown that the quinoline nucleus can fit into the ATP-binding pocket of kinases, with substituents on the ring forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net For example, in a study of Rho-kinase-II inhibitors, the nitro group of a 6-methoxyquinolin-4-yl derivative was shown to form a hydrogen bond with GLY 104 in the active site. nih.gov

Similarly, for BuChE inhibition, molecular docking has revealed that quinoline derivatives can bind to both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme. umsha.ac.ir The methoxy group, in particular, has been identified as important for interacting with the PAS. umsha.ac.ir

In the case of α-glucosidase and α-amylase inhibitors, computational studies have helped to elucidate the binding interactions at both active and allosteric sites. nih.govmdpi.com For instance, a potent quinoline-based inhibitor of α-glucosidase was shown through molecular dynamics simulations to form a stable complex at an allosteric site of the enzyme. nih.gov Docking studies of another quinoline derivative into the active site of α-amylase revealed key binding interactions that supported its potent inhibitory activity. mdpi.com

Studies on quinine (B1679958) and quinidine (B1679956), which are methoxy-substituted quinoline alkaloids, have also utilized molecular docking to investigate their interactions with aldo-keto reductases (AKR1B1 and AKR1B10). These studies demonstrated that the 6-methoxyquinoline (B18371) moiety is involved in hydrogen bonding within the active site of these enzymes. nih.govplos.org

α-Glucosidase and α-Amylase Inhibition

Anti-Inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. tbzmed.ac.ir Quinoline and its derivatives have been investigated for their anti-inflammatory properties, targeting various mediators of the inflammatory cascade. researchgate.net

Several studies have demonstrated the anti-inflammatory potential of quinoline derivatives in both in vitro and in vivo models. tbzmed.ac.irnih.govnih.govmdpi.com A common mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. tbzmed.ac.irmdpi.commdpi.com For example, pyrazolo[4,3-c]quinoline derivatives were found to be potent inhibitors of LPS-stimulated NO production, with some compounds showing potency comparable to the positive control. mdpi.com The anti-inflammatory effects of these compounds were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com

Another study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated its ability to inhibit NO, iNOS, COX-2, and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. tbzmed.ac.ir In an in vivo model of carrageenan-induced paw edema, this compound significantly reduced swelling, further confirming its anti-inflammatory effects. tbzmed.ac.ir Similarly, a study on quinoline-4-carboxylic and quinoline-3-carboxylic acids showed appreciable anti-inflammatory activity in LPS-induced macrophages. nih.gov

While direct experimental data on the anti-inflammatory activity of this compound is scarce, the consistent findings for a diverse range of quinoline derivatives strongly suggest that this compound and its derivatives are likely to possess anti-inflammatory properties, potentially acting through the inhibition of key inflammatory mediators like NO, iNOS, and COX-2.

Antimalarial Activity

The history of quinoline-based antimalarial drugs began with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree. raco.cat This discovery spurred the development of synthetic quinoline derivatives, which have become mainstays in the fight against malaria, a devastating disease caused by Plasmodium parasites. nih.govraco.cat The 4-aminoquinoline (B48711) derivative, chloroquine, was a highly effective antimalarial for many years, but the emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has necessitated the search for new agents. nih.govtandfonline.com

Research into quinoline derivatives continues to yield compounds with potent activity against both chloroquine-sensitive (CQS) and CQR parasite strains. Modifications of the quinoline core are a key strategy to overcome resistance. nih.govmdpi.com For instance, hybrid molecules that combine the quinoline scaffold with other pharmacophores have shown promise. drugbank.commdpi.com

While direct studies on the antimalarial activity of this compound are not extensively detailed, the broader class of 4-quinolone and 8-aminoquinoline (B160924) derivatives, which includes methoxy-substituted compounds, has been a fertile ground for antimalarial drug discovery. nih.govnih.gov For example, endochin-like 4(1H)-quinolones demonstrate potent activity against both CQS and multidrug-resistant (MDR) P. falciparum strains. nih.gov Furthermore, 5-phenoxy primaquine (B1584692) analogs, which feature a methoxy group on the quinoline ring, have shown improved blood-stage antimalarial activity compared to the parent drug, primaquine. mdpi.com The synthesis of novel 4-methylaminoquinoline derivatives has also resulted in compounds with significant activity against resistant malaria in both in vitro and in vivo models. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline Derivatives This table is for illustrative purposes and includes representative data for the broader class of antimalarial quinoline derivatives.

| Compound | Target/Strain | Activity (IC₅₀) | Reference |

| Ferroquine | P. falciparum (Multi-drug resistant isolates) | Effective, but less so than artesunate | mdpi.com |

| N¹-(7-chloroquinolin-4-yl)-N²-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamine | P. falciparum | 33.9 nM | raco.cat |

| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione | P. falciparum (W2, CQR) | 11.8 nM | raco.cat |

| TDR42098 (a 4(1H)-quinolone derivative) | P. falciparum (K1, CQR & NF54, CQS) | Potent activity | nih.gov |

| (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine | P. falciparum | IC₅₀ < 50 µM | tandfonline.com |

| N-(4-bromobutyl)-7-chloroquinolin-4-amine-guanylthiourea hybrid | P. falciparum (PfD6, CQS & PfW2, CQR) | 0.61 µM (CQS), 0.43 µM (CQR) | e-century.us |

| 5-Pyrazol–3–yl-quinolin–8–ol derivative (16.20) | P. falciparum (D6 & W2 strains) | 2.12 µM (D6), 2.66 µM (W2) | benthamdirect.com |

Neuropharmacological Applications (e.g., Dopamine (B1211576) D2/D3 Agonism)

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govmdpi.com Dopamine agonists are compounds that activate these receptors and are a key therapeutic class. wikipedia.orgdrugbank.com The quinoline scaffold has been incorporated into novel chemical entities designed to modulate these receptors.

Derivatives of 8-hydroxyquinoline (B1678124) have been investigated for their potential in Parkinson's disease therapy, not only for their dopamine agonist activity but also for their ability to chelate iron, which is implicated in the oxidative stress that leads to dopamine neuron death. nih.govacs.org Hybrid molecules combining a dopamine D2/D3 agonist pharmacophore with an 8-hydroxyquinoline moiety have been synthesized and shown to retain high affinity and potent agonist activity at both receptors. nih.gov For instance, the compound 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol demonstrated potent D2/D3 agonism and iron chelation properties. nih.gov

Structurally constrained analogues based on octahydrobenzo[g or f]quinoline moieties have also been designed and synthesized to explore their binding to dopamine D2 and D3 receptors. nih.gov These studies help to build a pharmacophore model for D2/D3 receptor ligands, indicating that the quinoline structure contributes significantly to receptor affinity. nih.gov One piribedil-derived quinolin-8-ol compound was found to engage G-protein-mediated signaling via D2 or D3 receptors without activating the mitogen-activated-protein kinase (MAPK) pathway, demonstrating biased agonism that could be therapeutically advantageous. csic.es

Table 2: Dopamine D2/D3 Receptor Binding Affinities of Selected Quinoline Derivatives This table presents data for quinoline derivatives designed as dopamine receptor agonists.

| Compound | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) | Selectivity (D₂/D₃) | Reference |

| (±)-8 (trans-octahydrobenzo[f]-quinolin-7-ol derivative) | 49.1 | 14.9 | 3.3 | nih.gov |

| (±)-9 (trans-octahydrobenzo[f]-quinolin-9-ol derivative) | 219 | 72 | 3.0 | nih.gov |

| 35c (benzo[g]quinoline derivative) | 289 | 129 | 2.2 | nih.gov |

| (-)-19b (8-hydroxyquinoline hybrid) | 1.8 | 0.28 | 6.4 | nih.gov |

| (-)-20b (8-hydroxyquinoline hybrid) | 1.9 | 0.25 | 7.6 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals like reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases, including neurodegenerative disorders. bohrium.com The brain is particularly vulnerable to oxidative damage. bohrium.com Compounds with antioxidant properties can help mitigate this damage by scavenging free radicals. jfda-online.com

The quinoline nucleus is of great interest for its potential antioxidant activities. bohrium.com The hydroxyl group present in quinolin-4-ol structures, such as in this compound, may contribute to the ability to scavenge free radicals. Studies on various quinoline derivatives have demonstrated their capacity to act as antioxidants. For example, a study on quinoline-4-carboxylic acid derivatives, synthesized from isatin, showed that they possessed better radical scavenging activity than the precursor compound in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.id Specifically, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43%, which was higher than that of 2-methylquinoline-4-carboxylic acid (30.25%). ui.ac.id

Other research has shown that 4-thio derivatives of quinoline exhibit pronounced antiradical and antioxidant effects. ukrbiochemjournal.org Additionally, a study investigating new quinoline derivatives found that some compounds containing a selenium moiety, as well as those without, exhibited in vitro antioxidant activity against lipid peroxidation in brain and liver tissues. redalyc.orgresearchgate.net These findings suggest that the quinoline scaffold is a promising template for the development of novel antioxidants. bohrium.com

Table 3: Antioxidant Activity of Selected Quinoline Derivatives This table summarizes findings on the antioxidant potential of various quinoline derivatives.

| Compound/Derivative Class | Assay | Finding | Reference |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 40.43% inhibition at 5 mg/L | ui.ac.id |

| 2-Methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | 30.25% inhibition at 5 mg/L | ui.ac.id |

| Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids | General Antioxidant/Antiradical Assays | Pronounced antiradical and antioxidant effects | ukrbiochemjournal.org |

| 2,4-diphenylquinoline | Lipid Peroxidation (in vitro) | Demonstrated antioxidant effect | redalyc.orgresearchgate.net |

Modulation of Toll-Like Receptors (TLR7/8)

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov Specifically, TLR7 and TLR8 recognize viral single-stranded RNA, and their activation triggers an immune response, making them attractive targets for the development of vaccine adjuvants and immunotherapies. nih.govrsc.org

Small molecule agonists of TLR7/8, such as those based on the imidazo[4,5-c]quinoline structure, are potent immune stimulators. rsc.orgnih.gov While this compound itself is the precursor, its derivatives within the imidazoquinoline class have been extensively studied. The synthesis of these compounds often starts from quinolin-4-ol or its methoxy derivatives. nih.govacs.org

Research has shown that structural modifications to the imidazoquinoline scaffold can fine-tune the agonist activity at TLR7 and TLR8. For example, in a series of polyphenolic imidazo[4,5-c]quinoline derivatives, the introduction of a methoxy group at the para-position of the N1-benzyl group resulted in a nearly 3-fold increase in TLR7 agonist activity compared to the parent compound. nih.gov Subsequent demethylation to the phenolic derivative further increased the activity. acs.org These findings highlight how substitutions on the quinoline-derived framework can modulate the potency and specificity of TLR7/8 agonism.

Table 4: TLR7/8 Agonist Activity of Selected Imidazo[4,5-c]quinoline Derivatives This table includes data for imidazoquinoline derivatives, which are synthesized from quinolin-4-ol precursors, demonstrating the role of the core structure in immunomodulation.

| Compound | Receptor Target | Activity (EC₅₀, µM) | Reference |

| BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) | TLR7 | 0.85 | nih.gov |

| Compound 11a (BBIQ with p-methoxy on N1-benzyl) | TLR7 | 0.28 | nih.gov |

| Compound 12a (Demethylated 11a) | TLR7 | ~0.07 (4-fold increase over 11a) | acs.org |

| Compound 12b (BBIQ with vicinal-phenolic groups on N1-benzyl) | TLR7 | ~0.15 (5.8-fold increase over BBIQ) | acs.org |

| CL075 (2-propylthiazolo[4,5-c]quinolin-4-amine) | TLR8 | 3 | nih.gov |

V. Preclinical and Mechanistic Pharmacology

In Vitro Pharmacological Evaluation

The initial stages of pharmacological assessment involve in vitro assays to determine the compound's interaction with specific biological targets and its functional effects on cellular pathways.

Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its molecular targets. numberanalytics.com These assays typically utilize radiolabeled ligands to quantify the binding of a compound to a specific receptor. numberanalytics.com For quinoline (B57606) derivatives, these studies are crucial in identifying potential therapeutic targets. While specific receptor binding data for 5-Methoxyquinolin-4-ol (B1323183) is not extensively detailed in the provided results, the broader class of quinoline compounds has been evaluated for binding to various receptors. For instance, studies on related quinoline structures have explored their binding to dopamine (B1211576) D2 and D3 receptors. nih.gov In these studies, tritiated spiperone (B1681076) was used in binding assays with HEK-293 cells expressing either D2 or D3 receptors to determine the inhibition constants (Ki) of the test compounds. nih.gov The results for some quinoline derivatives indicated high affinity for these receptors, suggesting that the quinoline scaffold is well-tolerated. nih.gov

Table 1: Representative Receptor Binding Data for Quinoline Derivatives This table is illustrative of the types of data obtained from receptor binding assays for the broader class of quinoline compounds, as specific data for this compound was not available in the search results.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog (+)-19a | Dopamine D2 | 4.55 |

| Analog (+)-19a | Dopamine D3 | 1.27 |

| Analog 12a | Dopamine D3 | 5.57 |

| Analog 12b | Dopamine D2 | 41 |

| Analog 12b | Dopamine D3 | 3.71 |